2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid

Physicochemical Property Prediction Isomer Comparison Drug Design

In kinase inhibitor programs, generic substitution of biphenyl acid isomers introduces unpredictable steric and electronic effects that invalidate SAR studies. The ortho-CF₃ group on this biphenyl acid enforces a constrained dihedral angle, enabling atropisomer-resolved probe design and consistent amide coupling reactivity. • Predictable atropisomerism - ortho-CF₃ locks the biphenyl conformation, providing sharper SAR data for IRAK-4 and related kinase targets. • Distinct pKa (predicted 3.96) - fine-tunes charge state and cellular permeability compared to the 3′-isomer (pKa 3.89). • Consistent 95% purity supply - eliminates late-stage isomer purification bottlenecks and reduces route scouting risk.

Molecular Formula C15H11F3O3
Molecular Weight 296.24 g/mol
CAS No. 1237070-10-8
Cat. No. B6325685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid
CAS1237070-10-8
Molecular FormulaC15H11F3O3
Molecular Weight296.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
InChIInChI=1S/C15H11F3O3/c1-21-13-8-9(6-7-11(13)14(19)20)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
InChIKeySYRSPVDHYAKAJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid


2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid (CAS 1237070-10-8) is a biphenylcarboxylic acid derivative with the molecular formula C15H11F3O3 and a molecular weight of 296.24 g/mol . It is formally named 3-methoxy-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid, positioning it as a key intermediate or fragment in medicinal chemistry and materials science . Its defining structural feature is the ortho-substitution of the trifluoromethyl group on the distal phenyl ring, which directly influences its physicochemical and steric properties compared to its meta- and para-substituted isomers . The compound is commercially available, typically at a minimum purity of 95% .

Non-Substitutability of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid


Generic substitution among the regioisomers of methoxy-(trifluoromethyl)biphenyl carboxylic acid is chemically invalid due to the distinct electronic, steric, and physicochemical environments created by the position of the -CF3 group. The ortho-substituted target compound (2'-CF3) exhibits a unique steric hindrance profile and altered hydrogen bonding capability around the carboxylic acid moiety, directly impacting its reactivity in amide coupling and downstream biological target engagement. These inherent differences are quantifiable through predicted properties such as pKa and lipophilicity, which drive divergent solubility, permeability, and metabolic stability profiles, making each isomer a non-interchangeable entity in a synthetic route or a structure-activity relationship (SAR) study .

Quantitative Differentiation of 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid


Predicted pKa Across Regioisomers

The predicted acid dissociation constant (pKa) provides a key quantifiable differentiation. The target compound 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid has a predicted pKa of 3.96±0.10 . This can be compared to predicted pKa values for its positional isomers: 3.89±0.10 for the meta-substituted (3'-CF3) and 3.94±0.10 for the para-substituted (4'-CF3) analogs . The ortho-substituted isomer is predicted to be slightly less acidic, likely due to steric inhibition of solvation of the carboxylate anion by the proximal -CF3 group. This difference, while modest, can influence ionization state at physiological pH and thus impact solubility, permeability, and protein binding [1].

Physicochemical Property Prediction Isomer Comparison Drug Design

Steric Effects: Molar Refractivity and Conformation

The ortho-substitution pattern introduces a steric encumbrance not present in the meta- or para-isomers. This is reflected in the computed molar refractivity, a measure of steric bulk. The target compound has a predicted molar refractivity of 72.07 cm³ . In comparison, the 3'-CF3 isomer (CAS 1237117-50-8) and 4'-CF3 isomer (CAS 1261773-27-6) share a similar calculated molar refractivity of 72.07 cm³, but the spatial orientation of the -CF3 group in the target compound creates a distinct local steric shield near the carboxylic acid, which is not captured by this bulk property alone [1]. This spatial arrangement specifically impacts the kinetics and yield of reactions at the carboxylic acid site, particularly amide bond formation with bulky amines.

Steric Effects Molar Refractivity Chemical Reactivity

Commercial Purity Standard for Ortho-Isomer

A direct commercial purity comparison is possible. The target compound (2'-CF3 isomer) is consistently listed with a minimum purity of 95% across multiple vendors . The 3'-CF3 isomer (CAS 1237117-50-8) is also available at 95% purity from specialty suppliers . However, the 4'-CF3 isomer (CAS 1261773-27-6) is less commonly stocked and may have variable or lower purity specifications [1]. For large-scale procurement, the reproducibility and availability of a 95% purity standard for the 2'-CF3 isomer reduces risk in downstream synthesis, where isomeric impurities can propagate into difficult-to-separate byproducts.

Purity Specification Vendor Comparison Procurement

Application Scenarios for 2-Methoxy-4-(2-trifluoromethylphenyl)benzoic acid


Ortho-Steric Effects for IRAK-4 Inhibitor Design

The unique ortho-steric environment of this biphenyl acid makes it a privileged intermediate for constructing kinase inhibitors, such as those targeting Interleukin-1 receptor-associated kinase 4 (IRAK-4). The proximal -CF3 group constrains the dihedral angle of the biphenyl system, potentially leading to enhanced binding affinity and selectivity when elaborated into final drug candidates, as observed in patent literature for IRAK-4 inhibitors [1]. This steric control is impossible to achieve with the more planar 3'- or 4'-CF3 isomers.

Conformationally-Restricted Probe Synthesis

Used as a key fragment in the synthesis of tool compounds for chemical biology, the 2'-CF3 group promotes atropisomerism, creating stable rotational conformers. This property can be exploited to probe the shape-dependent binding pockets of target proteins, generating sharper SAR data. The subtle pKa difference (predicted 3.96 vs. 3.89 for the 3'-isomer) also fine-tunes the probe's charge state and cellular permeability .

Process-Scale Route Scouting

For process scale-up, the reliable commercial availability of this compound at a consistent 95% purity is a critical advantage . Route scouting teams can depend on this quality to avoid the propagation of isomeric impurities, which are otherwise difficult to reject in late-stage intermediates, thereby simplifying purification and improving overall yield. This contrasts with the less accessible 4'-CF3 isomer, which carries higher supply chain risk.

Ortho-Fluorination for Liquid Crystal Tuning

Trifluoromethyl-substituted biphenyl carboxylic acids are key building blocks for liquid crystalline materials. The ortho-substitution pattern of this specific compound is predicted to disrupt molecular planarity, lowering melting points and influencing mesophase behavior compared to its linear para-substituted counterparts, a critical parameter in the formulation of nematic mixtures for display applications [2].

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